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Abstract
(4-Chloro-2-propoxyphenyl)boronic acid (CAS No. 870778-93-1) is a substituted arylboronic

acid of significant interest as a building block in synthetic organic chemistry, particularly in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the synthesis of

complex biaryl molecules, which are prevalent in pharmaceuticals and materials science, is

dictated by its three-dimensional structure and conformational dynamics. An understanding of

these features is paramount for predicting its reactivity, stability, and interaction with catalytic

systems. This guide provides a detailed analysis of the molecule's structural features, explores

its conformational landscape through established theoretical principles, and proposes robust

experimental and computational protocols for its definitive characterization. We delve into the

critical interplay of steric and electronic effects imposed by the ortho-propoxy and para-chloro

substituents, which collectively govern the orientation of the reactive boronic acid moiety.

Core Molecular Structure and Isomerism
(4-Chloro-2-propoxyphenyl)boronic acid is a trisubstituted benzene ring bearing a boronic

acid group [-B(OH)₂], a propoxy group [-OCH₂CH₂CH₃], and a chlorine atom [-Cl] at positions

1, 2, and 4, respectively. Its molecular formula is C₉H₁₂BClO₃ with a molecular weight of 214.45

g/mol .[3]
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The molecule's overall conformation is not rigid; it is defined by the rotation around three key

single bonds, giving rise to a complex potential energy surface with multiple conformers. These

critical rotations are:

τ₁ (C₂-C₁-B-O): The dihedral angle defining the rotation of the boronic acid group relative to

the plane of the phenyl ring.

τ₂ (C₁-C₂-O-C): The dihedral angle defining the rotation of the propoxy group relative to the

plane of the phenyl ring.

τ₃/τ₄ (C₁-B-O-H): The dihedral angles of the two hydroxyl groups of the boronic acid moiety.

These rotational degrees of freedom, particularly the interplay between the two adjacent ortho

substituents (boronic acid and propoxy groups), are the primary determinants of the molecule's

preferred three-dimensional shape.

Caption: Key rotatable bonds (τ₁ and τ₂) in (4-Chloro-2-propoxyphenyl)boronic acid.

Conformational Analysis: A Predictive Approach
While a definitive single-crystal X-ray structure for this specific molecule is not publicly

available, its conformational preferences can be reliably predicted based on extensive

computational and experimental studies of analogous substituted phenylboronic acids.[4][5][6]

Boronic Acid Moiety Conformation
The -B(OH)₂ group itself has several possible orientations due to rotation around the B-O-H

bonds. For phenylboronic acids, the lowest energy conformations typically involve the boronic

acid group being coplanar with the aromatic ring.[6] This planarity maximizes conjugation

between the empty p-orbital on the boron atom and the π-system of the ring.[7]

The two primary planar conformations are:

syn-anti (or endo-exo): One hydroxyl group points away from the ring (exo), and the other

points towards it (endo). This is generally the most stable conformer for unsubstituted and

meta/para-substituted phenylboronic acids.[4]
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anti-anti: Both hydroxyl groups point away from the ring. This conformer can become

preferred if significant steric hindrance exists at the ortho positions.

Crucially, for a 2-alkoxy-substituted phenylboronic acid, a strong intramolecular hydrogen bond

can form between the hydrogen of the endo hydroxyl group and the lone pair of the ether

oxygen. This five-membered ring-like interaction is a powerful stabilizing force that is expected

to lock the boronic acid into a specific syn-anti conformation. This phenomenon is well-

documented in similar systems, such as 2-fluorophenylboronic acid, where an OH···F hydrogen

bond dictates the conformational equilibrium.[5][7][8]

Propoxy Group Orientation and Steric Effects
The propoxy group at the C2 position introduces significant steric bulk. Rotation around the

C(ring)-O bond (τ₂) will be heavily influenced by the adjacent boronic acid group. To minimize

van der Waals repulsion, the propyl chain is expected to orient itself away from the boronic

acid. A conformation where the propoxy group is perfectly coplanar with the ring is unlikely due

to the steric clash between the methylene protons and the boronic acid's hydroxyl group. The

final dihedral angle will be a compromise that allows for the stabilizing intramolecular hydrogen

bond while minimizing steric strain.

Predicted Low-Energy Conformation
Based on the synthesis of these principles, the dominant conformation of (4-Chloro-2-
propoxyphenyl)boronic acid is predicted to be one where:

The boronic acid group is largely coplanar with the phenyl ring.

A strong intramolecular hydrogen bond exists between the C2-propoxy oxygen and an

adjacent C1-boronic acid hydroxyl group.

The propoxy alkyl chain is rotated out of the plane of the phenyl ring to alleviate steric

hindrance with the boronic acid group.

Framework for Experimental and Computational
Validation
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To move from prediction to definitive characterization, a combined computational and

spectroscopic approach is required. The following protocols represent a self-validating system

for elucidating the molecule's conformational landscape.

Detailed Protocol: Computational Conformational
Analysis
This protocol outlines the use of Density Functional Theory (DFT) to map the potential energy

surface and identify stable conformers.

Pillar of Expertise: The choice of the B3LYP functional with a 6-311+G(d,p) basis set offers a

well-established balance of computational efficiency and accuracy for studying non-covalent

interactions like hydrogen bonding and steric repulsion in organic molecules.[4][9] The inclusion

of a solvent model (e.g., PCM for DMSO) is critical for comparing theoretical results with

solution-phase NMR data.

Methodology:

Initial Structure Generation: Build the 2D structure of (4-Chloro-2-propoxyphenyl)boronic
acid in a molecular editor and generate an initial 3D conformation using a standard force

field (e.g., MMFF94).

Potential Energy Surface (PES) Scan:

Define the key dihedral angles for scanning: τ₁ (C₂-C₁-B-O) and τ₂ (C₁-C₂-O-C).

Perform a relaxed PES scan at a moderate level of theory (e.g., B3LYP/6-31G(d)). Scan τ₁

from -180° to 180° and τ₂ from -180° to 180°, optimizing all other geometric parameters at

each step.

Identification of Minima: Locate the low-energy minima on the generated PES. These

correspond to the stable conformers.

Full Optimization and Frequency Calculation:

For each identified minimum, perform a full geometry optimization at a higher level of

theory (e.g., B3LYP/6-311+G(d,p) with a PCM solvent model).
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Perform a frequency calculation at the same level of theory. The absence of imaginary

frequencies confirms that the structure is a true energy minimum.

Data Analysis:

Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all

identified conformers to determine their relative populations at room temperature.

1. Initial 3D Structure Generation
(Force Field Optimization)

2. Relaxed Potential Energy
Surface (PES) Scan

(Scan τ₁ and τ₂)

3. Identify Low-Energy Minima
(Candidate Conformers)

4. Full Geometry Optimization
& Frequency Calculation

(DFT: B3LYP/6-311+G(d,p))

5. Thermodynamic Analysis
(Calculate ΔG, Relative Populations)

Final Conformational Landscape

Click to download full resolution via product page

Caption: Workflow for computational conformational analysis.
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Hypothetical Data Summary:

Conformer ID
Key Dihedrals
(τ₁, τ₂)

H-Bond (O-
H···O) Distance
(Å)

Relative Gibbs
Free Energy
(ΔG, kcal/mol)

Predicted
Population (%)

Conf-1 ~0°, ~120° ~1.9 0.00 >95

Conf-2 ~180°, ~120° None > 4.0 <1

Conf-3 ~0°, ~0° ~2.1 (Strained) > 5.0 <1

Detailed Protocol: NMR Spectroscopic Validation
Nuclear Overhauser Effect (NOE) spectroscopy provides definitive experimental evidence of

through-space proximity between protons, making it the gold standard for validating solution-

state conformations.

Pillar of Trustworthiness: A positive NOE correlation between protons on the propoxy group and

protons on the phenyl ring can only occur if they are spatially close (< 5 Å), directly confirming

or refuting the computationally predicted geometry.

Methodology:

Sample Preparation: Prepare a ~10-20 mM solution of (4-Chloro-2-propoxyphenyl)boronic
acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Standard Spectra Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra to assign all

proton and carbon signals.

2D NOESY/ROESY Spectrum Acquisition:

Instrument: 500 MHz (or higher) NMR spectrometer.

Experiment: 2D ¹H-¹H NOESY (for smaller molecules, ROESY may be preferred to avoid

zero-crossing issues).
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Mixing Time: Calibrate a mixing time between 500-800 ms to allow for the development of

cross-peaks.

Data Analysis:

Key Correlation: Look for a critical NOE cross-peak between the protons of the propoxy

methylene group (-OCH₂-) and the H6 proton of the phenyl ring.

Interpretation: The presence of this correlation would strongly support the predicted

conformer where the boronic acid and propoxy groups are adjacent and locked by a

hydrogen bond, forcing the propoxy chain into proximity with the H6 proton. The absence

of this peak would suggest a different conformational preference.

Implications for Reactivity in Suzuki-Miyaura
Coupling
The conformation of the boronic acid directly impacts its performance in the Suzuki-Miyaura

reaction.[10][11] The predicted structure of (4-Chloro-2-propoxyphenyl)boronic acid has two

significant implications.

Steric Hindrance: The bulky ortho-propoxy group acts as a steric shield around the boronic

acid. This can hinder the approach of the large palladium-ligand complex during the critical

transmetalation step of the catalytic cycle, potentially leading to slower reaction rates

compared to less-substituted analogues like (4-chlorophenyl)boronic acid.[2][12][13]

Electronic Effects: The intramolecular hydrogen bond stabilizes the ground state of the

molecule. This may slightly increase the energy required to form the reactive tricoordinate

"ate" complex (R-B(OH)₃⁻), which is often considered the active species in the

transmetalation step.[11] However, the electron-donating nature of the propoxy group may

also facilitate the overall reaction.
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Caption: Steric hindrance from the ortho-propoxy group impeding catalyst approach.

Conclusion
(4-Chloro-2-propoxyphenyl)boronic acid is a molecule whose reactivity is intricately linked to

its three-dimensional structure. Based on established chemical principles, its low-energy

conformation is dominated by a coplanar arrangement of the boronic acid group with the

phenyl ring, stabilized by a strong intramolecular hydrogen bond to the adjacent ortho-propoxy

group. This conformation imposes significant steric hindrance around the reactive center, a

critical factor for scientists to consider when designing Suzuki-Miyaura coupling protocols. The

computational and spectroscopic workflows detailed herein provide a robust framework for the

definitive experimental validation of this predicted structure, enabling a more profound

understanding and rational application of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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